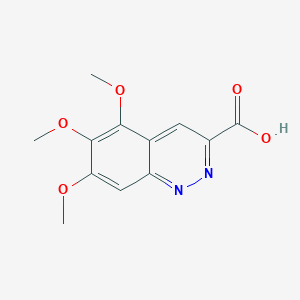
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine core with fluorophenyl and methylphenyl substituents, which contribute to its unique chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is the reaction of piperazine with 4-fluorobenzoyl chloride and 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity. Quality control measures, including spectroscopic analysis and chromatographic techniques, are implemented to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically performed in acidic or neutral environments.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often carried out in anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is employed as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it useful in probing enzyme activities, receptor-ligand interactions, and signal transduction pathways.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects. Research is ongoing to explore its applications in treating various diseases, including neurological disorders and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical intermediates. Its unique properties make it suitable for applications in polymer science, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism by which 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's ability to bind to receptors and enzymes, while the piperazine core provides structural rigidity and stability. The exact molecular pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in signal transduction.
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorophenyl)benzoic acid: This compound shares the fluorophenyl group but lacks the piperazine core, resulting in different chemical and biological properties.
N-(4-Methylphenyl)piperazine-1-carboxamide: This compound has the piperazine core and the methylphenyl group but lacks the fluorophenyl substituent, leading to distinct reactivity and biological activity.
4-(4-Fluorophenyl)piperazine-1-carboxamide: This compound is similar but lacks the methylphenyl group, affecting its binding affinity and selectivity.
Uniqueness: 4-(4-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide stands out due to its combination of fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties and biological activity. This combination allows for enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLNAVUOCLQRRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2395908.png)
![Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2395910.png)




![N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide](/img/structure/B2395919.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2395921.png)
![N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2395922.png)

![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-amine hydrochloride](/img/structure/B2395926.png)


![6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2395930.png)
